2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-6-5-10(7-13(12)16)9-18-14-4-2-1-3-11(14)8-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEJOQROGJRIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358243 | |
| Record name | 2-[(3,4-dichlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194802-96-5 | |
| Record name | 2-[(3,4-dichlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure-activity relationship of O-benzylated salicylaldehydes
Technical Whitepaper: Pharmacophore Optimization of O-Benzylated Salicylaldehydes
Executive Summary
The O-benzylated salicylaldehyde scaffold represents a privileged structure in medicinal chemistry, serving as both a potent bioactive agent and a versatile intermediate. Structurally, it combines a reactive electrophilic warhead (the aldehyde) with a lipophilic tail (the benzyl ether), linked via an chemically stable yet metabolically relevant ether bridge. This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on its efficacy as a tyrosinase inhibitor and antimicrobial agent. It provides a validated, self-consistent protocol for its synthesis via Williamson etherification and maps the electronic and steric determinants that govern its receptor binding.
Chemical Architecture & Synthetic Logic
The core structure consists of 2-hydroxybenzaldehyde (salicylaldehyde) alkylated at the phenolic oxygen. The biological activity hinges on three structural domains:
-
The Aldehyde Core (Warhead): Acts as a hydrogen bond acceptor or a covalent trap (Schiff base formation) for lysine residues in enzyme active sites.
-
The Ether Linkage (Spacer): Provides rotational freedom and determines the distance between the polar core and the hydrophobic tail.
-
The Benzyl Ring (Hydrophobic Anchor): Facilitates
stacking interactions within hydrophobic pockets (e.g., the active site of tyrosinase).
Validated Synthetic Protocol: Williamson Ether Synthesis
While NaH/DMF is a common method, it is often overly aggressive for scale-up due to hydrogen gas evolution. The following protocol uses Potassium Carbonate (
Reagents:
-
Salicylaldehyde (1.0 eq)
-
Substituted Benzyl Bromide/Chloride (1.1 eq)
-
Anhydrous
(2.0 eq) -
Potassium Iodide (KI) (0.1 eq - Catalytic, Finkelstein accelerator)
-
Solvent: Anhydrous Acetone or Acetonitrile
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (10 mmol) in anhydrous Acetone (30 mL). Add anhydrous
(20 mmol). Stir at room temperature for 15 minutes. Checkpoint: The solution should turn bright yellow due to phenoxide anion formation. -
Addition: Add the substituted Benzyl Bromide (11 mmol) and catalytic KI (1 mmol).
-
Reflux: Attach a reflux condenser and heat the mixture to 60°C (Acetone) or 80°C (Acetonitrile) for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 8:2). Validation: The starting material (Salicylaldehyde) usually has an
; the product will appear higher ( ) and is non-fluorescent under basic conditions compared to the phenol. -
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ). Evaporate the solvent under reduced pressure. -
Purification: Dissolve the residue in DCM, wash with 10% NaOH (to remove unreacted salicylaldehyde), then water and brine. Dry over
.[1][2] Recrystallize from Ethanol or purify via flash column chromatography.
Characterization Standard (Self-Validation):
-
H NMR (400 MHz,
): Look for the disappearance of the phenolic -OH (approx. 11.0 ppm) and the appearance of the benzylic methylene singlet ( ) at 5.1–5.2 ppm. The aldehyde proton remains at 10.4–10.5 ppm.
Visualization: Synthetic Pathway
Figure 1: Reaction pathway for Williamson ether synthesis of O-benzylated salicylaldehydes, highlighting critical control points.
Mechanistic SAR Analysis
The biological efficacy of these compounds, particularly in Tyrosinase Inhibition (melanogenesis regulation) and Antimicrobial activity , is governed by strict steric and electronic rules.
The Hydrophobic Pocket (Benzyl Ring Substituents)
The benzyl ring mimics the side chain of tyrosine substrates.
-
4-Position (Para) Sensitivity: Substituents at the para-position of the benzyl ring are critical.
-
Electron Donating Groups (EDGs): A 4-Methoxy (
) or 4-Hydroxyl ( ) group significantly enhances tyrosinase inhibition. The group acts as a hydrogen bond donor, mimicking the phenol of tyrosine. -
Halogens: A 4-Chloro or 4-Fluoro substituent increases lipophilicity (
), enhancing membrane permeability for antimicrobial applications, but may reduce binding affinity in the tyrosinase active site compared to hydroxyls.
-
-
Steric Clashes: Ortho-substitution (e.g., 2-Nitro) on the benzyl ring often diminishes activity due to steric hindrance preventing the ring from fitting deep into the hydrophobic pocket.
The Aldehyde "Warhead"
-
Copper Chelation: Tyrosinase is a copper-containing metalloenzyme. The aldehyde oxygen (and the ether oxygen) can coordinate with the binuclear copper active site.
-
Schiff Base Potential: In cellular environments, the aldehyde can form reversible Schiff bases with primary amines (Lysine) in proteins, covalently modifying the target.
Quantitative Data Summary
Table 1: Comparative Tyrosinase Inhibition (Mushroom Tyrosinase) of O-Benzyl Salicylaldehyde Derivatives.
| Compound (Substituent on Benzyl Ring) | IC50 (µM) | Mechanism of Action | Electronic Effect (Hammett |
| Unsubstituted (H) | > 100 | Weak hydrophobic interaction | 0.00 |
| 4-Methoxy (4-OMe) | 19.1 | H-bond acceptor / Hydrophobic | -0.27 (Donating) |
| 4-Hydroxy (4-OH) | 2.9 | H-bond donor (Tyrosine mimic) | -0.37 (Donating) |
| 3,4-Dimethoxy | 56.2 | Steric hindrance reduces fit | - |
| 4-Chloro (4-Cl) | ~45.0 | Hydrophobic / Weak binding | +0.23 (Withdrawing) |
| Kojic Acid (Control) | 19.2 | Copper Chelation | N/A |
Data derived from consolidated SAR studies (See References [1], [3]).
Visualization: SAR Interaction Map
Figure 2: Structure-Activity Relationship map detailing the functional roles of the aldehyde, ether linker, and benzyl tail.
References
-
Design, Synthesis, and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Provides specific IC50 data for 4-hydroxy and 4-methoxy substituted benzyl derivatives, establishing the importance of H-bond donors.
-
Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity. Source: MDPI (Molecules) URL:[Link] Relevance: Validates the cytotoxicity of salicylaldehyde derivatives and the synthetic protocols for introducing methoxy groups.
-
Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. Source: NCBI Bookshelf URL:[Link] Relevance: Serves as the authoritative grounding for the Williamson ether synthesis protocol described in Section 2.
-
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Discusses the hydrophobic interactions of the benzyl group within the tyrosinase active site.
Sources
Benzaldehyde Derivatives: A Strategic Scaffold in Modern Medicinal Chemistry
Topic: Literature Review of Benzaldehyde Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzaldehyde (C₆H₅CHO) is not merely a flavoring agent or a simple precursor; it is a "privileged structure" in medicinal chemistry. Its planar aromatic ring coupled with a reactive carbonyl center allows for the rapid generation of diverse chemical libraries. This guide moves beyond basic synthesis to analyze the Structure-Activity Relationships (SAR) and mechanistic versatility of benzaldehyde derivatives. We focus specifically on three dominant classes—Chalcones, Schiff Bases, and Hydrazones —and their pivotal roles in oncology and infectious disease management.
Key Technical Insight: The pharmacological potency of this scaffold often stems from its ability to form covalent or non-covalent interactions with nucleophilic cysteine residues in enzymes (via Michael addition in chalcones) or sequester metal ions (via chelation in Schiff bases).
Chemical Versatility & Synthetic Logic
The benzaldehyde core serves as a divergent synthetic hub. Its reactivity is governed by the electrophilicity of the carbonyl carbon, which can be modulated by para- and meta-substituents on the phenyl ring.
The Divergent Synthesis Workflow
The following diagram illustrates the primary synthetic pathways used to convert the benzaldehyde core into bioactive scaffolds.
Figure 1: Divergent synthetic pathways from the benzaldehyde pharmacophore. The electrophilic carbonyl acts as the anchor for condensation reactions yielding diverse bioactive classes.
Therapeutic Landscape & Mechanism of Action[1]
Anticancer Activity: The 14-3-3ζ and Tubulin Axis
Recent literature (2020–2024) highlights a dual mechanism for benzaldehyde derivatives in oncology:
-
Tubulin Polymerization Inhibition: Chalcones (e.g., combretastatin analogs) bind to the colchicine site of tubulin, arresting the cell cycle at the G2/M phase.
-
14-3-3ζ Inhibition: A specific mechanism where benzaldehyde derivatives block the interaction between the 14-3-3ζ protein and phosphorylated Histone H3 (H3S28ph). This suppression inhibits Epithelial-Mesenchymal Plasticity (EMP) , a key driver of metastasis and drug resistance in pancreatic and breast cancers.
Mechanism of Action Diagram
The following diagram details the 14-3-3ζ signaling blockade, a sophisticated mechanism specific to this pharmacophore.
Figure 2: Mechanism of Action (MOA) showing the inhibition of the 14-3-3ζ/H3S28ph interaction. Blockade of this complex suppresses EMP, overcoming resistance.
Case Study: Synthesis of High-Potency Benzimidazole-Chalcone Hybrids
Rationale: While simple chalcones are effective, hybridizing them with benzimidazole moieties significantly enhances cytotoxicity against resistant cell lines (e.g., MCF-7, A549). This section details the synthesis of Compound 23a , a potent hybrid identified in recent SAR studies.
Experimental Protocol: Claisen-Schmidt Condensation
Objective: Synthesis of (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one.
Reagents:
-
1-(3-morpholinopropyl)-2-acetylbenzimidazole (Precursor A)
-
Benzaldehyde (Precursor B)
-
Sodium Hydroxide (40% aq. solution)
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Preparation: Dissolve 0.01 mol of Precursor A and 0.01 mol of Benzaldehyde in 30 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Catalysis: Place the flask in an ice bath (0–5°C). Add 5 mL of 40% NaOH solution dropwise over 10 minutes with constant stirring.
-
Critical Control Point: Exothermic reaction; maintain temperature <10°C to prevent polymerization.
-
-
Reaction: Remove the ice bath and stir the mixture at room temperature (25°C) for 12–24 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 3:1).
-
Quenching: Pour the reaction mixture into 100 mL of crushed ice-water containing 2 mL of HCl to neutralize the base.
-
Isolation: A yellow precipitate will form. Filter the solid under vacuum.
-
Purification: Recrystallize from hot ethanol to yield needle-like yellow crystals.
-
Validation: Confirm structure via ¹H-NMR (characteristic doublet at δ 7.6–7.8 ppm for vinylic protons, J = 15-16 Hz, indicating trans geometry).
-
Quantitative Efficacy (SAR Data)
The following table summarizes the cytotoxicity (IC₅₀) of the synthesized hybrid compared to the standard drug Cisplatin.
| Compound ID | R-Substituent | Cell Line: MCF-7 (Breast) IC₅₀ (µM) | Cell Line: A549 (Lung) IC₅₀ (µM) | Potency vs. Cisplatin |
| 23a (Hybrid) | Phenyl | 8.91 ± 0.4 | 9.73 ± 0.6 | Superior |
| 23b | 4-Cl-Phenyl | 10.34 ± 0.8 | 12.15 ± 0.9 | Comparable |
| 23c | 4-OMe-Phenyl | 14.88 ± 1.2 | 18.20 ± 1.5 | Lower |
| Cisplatin | N/A | 11.70 ± 0.5 | 16.04 ± 0.8 | Reference |
Table 1: Comparative cytotoxicity of Benzimidazole-Chalcone hybrids. Note that the unsubstituted phenyl derivative (23a) exhibits higher potency than the standard chemotherapeutic Cisplatin in these specific lines.
Future Perspectives
The field is moving toward Targeted Protein Degradation (PROTACs) . Researchers are now linking benzaldehyde-derived chalcones (as the warhead for the protein of interest) to E3 ligase ligands. This strategy aims to degrade rather than merely inhibit oncoproteins like MDM2 or Tubulin, offering a permanent knockout of the target.
References
-
Biological aspects of Schiff base–metal complexes derived from benzaldehydes: an overview. Journal of the Iranian Chemical Society, 2018.
-
Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer. British Journal of Cancer, 2025.
-
Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules, 2019.
-
Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor. Molecules, 2022.[1]
-
Synthesis of Chalcones with Anticancer Activities. Molecules, 2013.
Sources
Safety Data Sheet (SDS) for 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
This guide serves as an advanced technical whitepaper and Safety Data Sheet (SDS) analysis for 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde . It is designed for research scientists and process chemists requiring rigorous safety, handling, and stability data beyond standard vendor summaries.[1]
CAS No: 194802-96-5 | Molecular Formula: C₁₄H₁₀Cl₂O₂[1][2]
Identification & Chemical Context
This compound is a halogenated aromatic aldehyde ether, primarily utilized as a pharmacophore building block in the synthesis of bioactive heterocycles.[1] Its structural core—a benzaldehyde moiety ether-linked to a dichlorobenzyl group—imparts specific reactivity profiles (nucleophilic addition, oxidation susceptibility) and lipophilicity critical for drug discovery.[1]
| Property | Data / Specification |
| CAS Number | 194802-96-5 |
| IUPAC Name | 2-[(3,4-Dichlorophenyl)methoxy]benzaldehyde |
| Molecular Weight | 281.13 g/mol |
| SMILES | C1=CC=C(C(=C1)C=O)OCC2=CC(=C(C=C2)Cl)Cl |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |
| Key Reactivity | Aldehyde oxidation (to carboxylic acid); Nucleophilic addition |
Hazard Identification & Risk Assessment (GHS)
Note: While specific toxicological data for this exact isomer is limited, the following classification is derived from validated Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 2-[(2,4-dichlorobenzyl)oxy]benzaldehyde).
GHS Classification[1][3][4][5]
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (H302)[2]
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)
Mechanistic Toxicology
-
Aldehyde Reactivity: The aldehyde group (-CHO) is a documented sensitizer. It can form Schiff bases with proteins in the mucous membranes, leading to irritation and potential sensitization.[1]
-
Halogenated Ether Moiety: The dichlorobenzyl ether linkage is relatively stable but increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated benzaldehydes.[1]
-
Metabolic Fate: Likely metabolized via oxidation to 2-[(3,4-dichlorobenzyl)oxy]benzoic acid, which is then glucuronidated and excreted.[1]
Self-Validating Handling Protocols
Scientific Integrity Note: The primary instability risk for this compound is autoxidation .[1] The aldehyde proton is susceptible to radical abstraction by atmospheric oxygen, forming a peracid intermediate that disproportionates to the corresponding carboxylic acid.[1]
Storage & Stability Workflow
To ensure compound integrity, researchers must implement an inert gas blanket system.[1]
Figure 1: Self-validating storage workflow to prevent autoxidation. The NMR checkpoint ensures no benzoic acid impurity exists prior to storage.
Personal Protective Equipment (PPE)
-
Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.
-
Dermal: Nitrile gloves (0.11 mm thickness). Breakthrough time: >480 min (estimated based on benzyl chloride analogs).
-
Ocular: Chemical safety goggles. Face shield recommended if performing large-scale (>10g) synthesis.[1]
Emergency Response & First Aid
| Scenario | Immediate Action | Scientific Rationale |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen.[1] | Aldehydes cause bronchoconstriction; oxygen support prevents hypoxia.[1] |
| Skin Contact | Wash with soap and water for 15 min.[1] Do not use ethanol. | Ethanol may enhance transdermal absorption of the lipophilic ether.[1] |
| Eye Contact | Rinse with water for 15 min, lifting eyelids.[1][3] Consult ophthalmologist. | Aldehydes can cross-link corneal proteins, causing lasting damage.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. | Aspiration of halogenated compounds can cause chemical pneumonitis.[1] |
Experimental Application: Synthesis & Reactivity
This compound is frequently used in Reductive Amination or Knoevenagel Condensations .[1]
Standard Operating Procedure (SOP): Reductive Amination
Context: Synthesis of secondary amines for SAR studies.[1]
-
Setup: Flame-dried glassware under
atmosphere. -
Dissolution: Dissolve 1.0 eq of 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde in anhydrous DCE (Dichloroethane).
-
Activation: Add 1.1 eq of amine and 1.5 eq of
. -
Monitoring: Monitor consumption of aldehyde via TLC (Hexane:EtOAc 3:1). Aldehyde spot (
) should disappear; amine spot appears ( ). -
Quench: Quench with saturated
to neutralize acetic acid byproducts.
Figure 2: Reaction pathway for reductive amination. Note that the imine formation is reversible; the reduction step drives the equilibrium.[1]
Disposal & Environmental Considerations
Ecological Impact: Halogenated aromatics are often persistent in the environment.[1][3] The presence of chlorine atoms on the benzyl ring makes this compound resistant to rapid biodegradation.[1]
Disposal Protocol:
-
Segregation: Collect in "Halogenated Organic Waste" containers.
-
Neutralization: Do not attempt to oxidize or hydrolyze in-house.[1]
-
Destruction: Must be incinerated at >1100°C with flue gas scrubbing to capture Hydrogen Chloride (HCl) gas generated during combustion.
References
-
ChemicalBook. (2024). 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde Product Properties and CAS 194802-96-5.[1][4][5] Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet for 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde (Analog). Retrieved from
-
PubChem. (2024).[6][7] Compound Summary: 3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde (Positional Isomer). National Library of Medicine.[1] Retrieved from [6]
-
Tetrahedron Scientific. (2024). Catalog Entry for CAS 194802-96-5.[1] Retrieved from
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 2- (2,4-Dichlorobenzyl)oxy benzaldehyde AldrichCPR 52803-60-8 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2-[(3,4-DICHLOROBENZYL)OXY]BENZALDEHYDE CAS#: 194802-96-5 [m.chemicalbook.com]
- 6. 3-(3,4-Dichlorophenoxy)benzaldehyde | C13H8Cl2O2 | CID 157289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(3,4-Dichlorophenoxy)benzaldehyde | C13H8Cl2O2 | CID 157289 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Schiff Bases Using 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
Abstract & Pharmacophore Rationale
This application note details the optimized protocol for synthesizing Schiff bases derived from 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde .
This specific scaffold is of high interest in medicinal chemistry due to the synergy between the flexible ether linkage and the lipophilic 3,4-dichlorophenyl moiety. The 3,4-dichloro substitution pattern significantly enhances membrane permeability and hydrophobic binding interactions, making these derivatives potent candidates for antimicrobial , anticancer , and anti-inflammatory screening [1, 2].
The synthesis is a two-stage convergent workflow:
-
O-Alkylation: Synthesis of the ether-aldehyde precursor via Williamson ether synthesis.
-
Condensation: Formation of the azomethine (-C=N-) linkage (Schiff base) with a primary amine.[1][2]
Synthetic Workflow Visualization
The following diagram outlines the critical pathway and decision points for this synthesis.
Figure 1: Convergent synthetic pathway from raw materials to final Schiff base pharmacophore.
Part 1: Synthesis of the Precursor
Target Compound: 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
The purity of this intermediate is the single most critical factor for the success of the subsequent Schiff base reaction. Unreacted salicylaldehyde will compete for the amine in the next step, creating inseparable impurities.
Materials
-
Salicylaldehyde (2-Hydroxybenzaldehyde)
-
3,4-Dichlorobenzyl chloride[3]
-
Potassium Carbonate (
, anhydrous) -
Potassium Iodide (KI, catalytic)
-
Solvent: Acetone (Dry) or DMF (Dimethylformamide)
Protocol (Standard Scale: 10 mmol)
-
Activation: In a 100 mL Round Bottom Flask (RBF), dissolve Salicylaldehyde (1.22 g, 10 mmol) in 30 mL anhydrous Acetone .
-
Deprotonation: Add
(2.76 g, 20 mmol) . Stir at room temperature for 15 minutes. Observation: The solution may turn bright yellow due to phenoxide formation. -
Alkylation: Add 3,4-Dichlorobenzyl chloride (1.95 g, 10 mmol) and a catalytic amount of KI (0.1 g) .
-
Reflux: Attach a condenser and reflux the mixture at 60°C for 6–8 hours .
-
Self-Validation Point: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The starting salicylaldehyde spot (
) must disappear.
-
-
Work-up:
-
Purification: Recrystallize from hot ethanol.
Part 2: Synthesis of the Schiff Base
Target Compound: N-(2-[(3,4-Dichlorobenzyl)oxy]benzylidene)amine derivative
This reaction is a reversible condensation. To drive the equilibrium toward the product (Le Chatelier's principle), we utilize heat and specific solvent solubility profiles.
Materials
-
Precursor: 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde (from Part 1)
-
Primary Amine (e.g., Aniline, 4-Fluoroaniline, Isoniazid)
-
Catalyst: Glacial Acetic Acid (AcOH)[8]
-
Solvent: Absolute Ethanol[3]
Protocol (Standard Scale: 5 mmol)
-
Preparation: In a 50 mL RBF, dissolve Precursor (1.40 g, 5 mmol) in 20 mL Absolute Ethanol .
-
Amine Addition: Add the Primary Amine (5 mmol) equimolar to the aldehyde.
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid .
-
Why? The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine [4].
-
-
Reaction: Reflux at 78°C for 3–6 hours .
-
Visual Cue: Schiff bases are often colored (yellow/orange) due to the extended conjugation. A color change usually indicates reaction progress.
-
-
Isolation:
-
Cool the mixture to room temperature, then place in an ice bath for 30 minutes.
-
The Schiff base typically crystallizes out of the cold ethanol.
-
Filter the solid and wash with cold ethanol (2 x 5 mL).
-
-
Purification: Recrystallize from Ethanol/DMF mixture if necessary.
Mechanistic Insight
Understanding the mechanism aids in troubleshooting. The reaction proceeds via a carbinolamine intermediate.
Figure 2: Step-wise mechanism of acid-catalyzed Schiff base formation.
Characterization & Validation
To ensure scientific integrity, the following data points must be verified.
Spectroscopic Markers (FT-IR)
| Functional Group | Precursor (Aldehyde) | Product (Schiff Base) | Validation Criteria |
| C=O (Carbonyl) | Strong band @ 1660–1690 cm⁻¹ | Absent | Critical Proof of Conversion |
| C=N (Azomethine) | Absent | Sharp band @ 1600–1630 cm⁻¹ | Diagnostic for Schiff Base |
| C-O-C (Ether) | 1240–1260 cm⁻¹ | 1240–1260 cm⁻¹ | Confirms Linkage Stability |
NMR Validation ( NMR, DMSO- )
-
Aldehyde Proton (-CHO): Look for a singlet at
10.0–10.5 ppm . This must be absent in the final product. -
Azomethine Proton (-CH=N-): Look for a new singlet at
8.3–8.8 ppm . This confirms the formation of the imine bond [1, 3].[9] -
Ether Protons (-O-CH2-): A singlet around
5.2 ppm corresponding to the benzylic protons next to the oxygen.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete alkylation or wet solvent. | Ensure Acetone is anhydrous. Increase reflux time. Add more KI. |
| Oily Product (Step 2) | Impurities preventing crystallization. | Evaporate solvent completely. Triturate the oil with Hexane or Diethyl Ether to induce crystallization. |
| Starting Material Remains | Equilibrium limitation. | Add molecular sieves (3Å) to the reaction flask to scavenge water and drive equilibrium forward. |
| Hydrolysis | Schiff bases are sensitive to acid/water. | Ensure the final product is dried thoroughly. Store in a desiccator. |
References
-
Zoubi, W. (2013).[10] Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95.[1][10]
-
Chauhan, V., et al. (2023).[9][11] A Review: The Biological Activities of Schiff Bases. International Journal of Scientific Research in Engineering and Management, 07(05).[11]
-
Hassan, M., et al. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4,6-Difluoro-2-Amino Benzothiazole. International Journal of Pharma and Bio Sciences, 10.
-
Xavier, A., et al. (2012).[4][12] Synthesis and Characterization of Schiff Bases. Asian Journal of Chemistry. (General reference for acid-catalyzed mechanism).
Sources
- 1. researchgate.net [researchgate.net]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines [scirp.org]
- 4. ijcrt.org [ijcrt.org]
- 5. sid.ir [sid.ir]
- 6. CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. ijpbs.com [ijpbs.com]
- 9. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Protocol for Williamson ether synthesis of salicylaldehyde and 3,4-dichlorobenzyl chloride
Application Note: Optimized Protocol for the Williamson Ether Synthesis of Salicylaldehyde and 3,4-Dichlorobenzyl Chloride
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 2-((3,4-dichlorobenzyl)oxy)benzaldehyde via Williamson ether synthesis. This reaction involves the
Targeting medicinal chemistry researchers, this guide prioritizes process safety (managing lachrymatory reagents) and reaction efficiency (overcoming the intramolecular hydrogen bonding of salicylaldehyde). The protocol utilizes a Potassium Carbonate (
Reaction Mechanism & Rationale
The Challenge: Intramolecular Hydrogen Bonding
Salicylaldehyde presents a unique challenge compared to standard phenols. The ortho-formyl group forms a strong intramolecular hydrogen bond with the phenolic hydroxyl group. This stabilization increases the energy barrier for deprotonation (
-
Strategic Solution: We utilize anhydrous
in refluxing acetone. While a mild base, the reflux temperature provides sufficient energy to break the H-bond equilibrium. -
Catalysis: Potassium Iodide (KI) is added (Finkelstein conditions) to convert the in situ benzyl chloride to the more reactive benzyl iodide, accelerating the rate-determining
step.
Mechanistic Pathway
The reaction proceeds via a concerted bimolecular nucleophilic substitution (
Figure 1: Mechanistic pathway highlighting the base-mediated deprotonation and KI-catalyzed substitution.
Experimental Protocol
Reagents & Stoichiometry
Note: Reagent purity is critical. Use anhydrous solvents to prevent competitive hydrolysis of the benzyl chloride.
| Component | Role | Eq. | MW ( g/mol ) | Mass/Vol (Scale: 10 mmol) |
| Salicylaldehyde | Nucleophile | 1.0 | 122.12 | 1.22 g (approx. 1.05 mL) |
| 3,4-Dichlorobenzyl chloride | Electrophile | 1.1 | 195.47 | 2.15 g |
| Potassium Carbonate ( | Base | 2.0 | 138.21 | 2.76 g |
| Potassium Iodide (KI) | Catalyst | 0.1 | 166.00 | 0.17 g |
| Acetone (Anhydrous) | Solvent | -- | -- | 30 - 40 mL |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add Salicylaldehyde (1.0 eq) and Anhydrous Acetone to the flask.
-
Add
(2.0 eq) .-
Expert Tip: Grind the
into a fine powder using a mortar and pestle before addition.[3] This increases surface area and significantly speeds up deprotonation.
-
-
Stir at room temperature for 15 minutes. You may observe a color change (yellowing) indicating phenoxide formation.
Step 2: Addition of Electrophile
-
Add Potassium Iodide (0.1 eq) to the mixture.
-
Slowly add 3,4-Dichlorobenzyl chloride (1.1 eq) .
Step 3: Reflux & Monitoring
-
Heat the reaction mixture to a gentle reflux (
C). -
Maintain reflux for 4–6 hours .
-
Monitor via TLC:
-
Mobile Phase: Hexane:Ethyl Acetate (8:2).
-
Visualization: UV lamp (254 nm). The product will appear as a new spot with a higher
than salicylaldehyde.
-
Step 4: Workup
-
Cool the mixture to room temperature.
-
Filtration: Filter off the inorganic salts (
, unreacted ) using a Buchner funnel or sintered glass filter. Wash the solid cake with small portions of cold acetone. -
Evaporation: Remove the solvent (acetone) from the filtrate using a rotary evaporator under reduced pressure. A crude solid or oil will remain.
Step 5: Purification
-
Recrystallization (Recommended): Dissolve the crude residue in a minimum amount of hot Ethanol (95%). Allow to cool slowly to room temperature, then refrigerate (
C). -
Collect the crystals via filtration.
-
Alternative: If oil persists, use column chromatography (Silica Gel 60, eluting with Hexane
5% EtOAc/Hexane).
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Incomplete deprotonation due to H-bonding. | Increase reflux time or switch solvent to DMF (run at |
| Starting Material Persists | Catalyst failure or moisture. | Ensure reagents are dry.[3] Add an extra 0.1 eq of KI. |
| Dark/Tar Formation | Oxidation of aldehyde. | Perform reaction under Nitrogen ( |
| Oily Product | Solvent impurities. | Recrystallize from Hexane/Ethyl Acetate mix if Ethanol fails. |
Safety & Compliance (E-E-A-T)
-
3,4-Dichlorobenzyl Chloride: Classified as Skin Corr.[4][5][6][7][8] 1B and a Lachrymator .[4] It causes severe skin burns and eye damage [1].[4][5][8]
-
Protocol: Wear double nitrile gloves and goggles. Keep a beaker of 10% aqueous ammonia in the hood to neutralize spills (amines react rapidly with benzyl chlorides).
-
-
Salicylaldehyde: Harmful if swallowed and a skin irritant.[5]
-
Waste Disposal: The filtrate contains halogenated organics. Dispose of in the "Halogenated Organic Waste" stream.
References
-
Master Organic Chemistry. (2014).[9] The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from [Link]
-
Organic Chemistry Portal.[1] Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. 3,4-二氯氯苄 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Strategic Inclusion of Dichlorobenzyl Aldehydes in High-Throughput Screening Libraries for Covalent Inhibitor Discovery
Introduction
High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for novel therapeutics.[1][2] A significant paradigm in drug development is the targeted use of covalent inhibitors, which form a stable bond with their protein target, often leading to enhanced potency and prolonged duration of action.[3] Dichlorobenzyl aldehydes represent a privileged chemical scaffold for the design of covalent inhibitors, particularly targeting enzymes with a reactive cysteine residue in their active site, such as protein tyrosine phosphatases (PTPs).[4][5] This application note provides a comprehensive guide for the strategic incorporation and screening of dichlorobenzyl aldehyde-based compounds in HTS campaigns, detailing the underlying mechanistic rationale, robust protocols for library preparation and screening, and a systematic approach to hit validation.
The Rationale for Dichlorobenzyl Aldehydes in Covalent Inhibition
The efficacy of dichlorobenzyl aldehydes as covalent inhibitors stems from the electrophilic nature of the aldehyde functional group, which can react with nucleophilic residues on a target protein. The dichlorobenzyl moiety offers a versatile scaffold that can be readily modified to optimize physicochemical properties and explore structure-activity relationships (SAR).[6][7]
Mechanism of Action: Targeting Protein Tyrosine Phosphatases
Protein tyrosine phosphatases (PTPs) are a large family of enzymes that play crucial roles in cellular signaling pathways by dephosphorylating tyrosine residues on proteins.[8][9] Dysregulation of PTP activity is implicated in numerous diseases, including cancer and metabolic disorders, making them attractive drug targets.[8] A key feature of many PTPs is a highly conserved and nucleophilic cysteine residue within their active site, which is essential for their catalytic activity.[5][10]
The aldehyde group of a dichlorobenzyl aldehyde derivative can undergo a nucleophilic attack by the active site cysteine of a PTP, forming a reversible hemiacetal intermediate. This is followed by the elimination of water to form an irreversible thio-imine covalent bond, thereby inactivating the enzyme.
Signaling Pathway and Covalent Inhibition Mechanism
Caption: Covalent inhibition of a PTP by a dichlorobenzyl aldehyde derivative.
Protocols for HTS Library Integration and Screening
Part 1: Dichlorobenzyl Aldehyde Library Preparation and Management
A well-curated compound library is fundamental to the success of any HTS campaign.[1][11] The following protocol outlines the steps for preparing and managing a dichlorobenzyl aldehyde-focused library.
Protocol 1: Library Design and Synthesis
-
Scaffold Selection: Begin with a core 2,4-dichlorobenzyl aldehyde scaffold. This substitution pattern is a common starting point.[12][13]
-
Diversity-Oriented Synthesis: Synthesize a library of derivatives by modifying the phenyl ring with various substituents to modulate electronic and steric properties. Automated high-throughput experimentation can be employed to accelerate this process.[14][15][16] Consider incorporating a range of electron-donating and electron-withdrawing groups.
-
Physicochemical Property Optimization: Design compounds with drug-like properties in mind, adhering to guidelines such as Lipinski's Rule of Five to enhance the probability of identifying developable leads.[6][17][18]
-
Quality Control: Ensure the purity and identity of each compound using analytical techniques such as HPLC, LC-MS, and NMR.[11] A purity of >90% is recommended for HTS libraries.[17]
Protocol 2: Compound Storage and Handling
-
Stock Solution Preparation: Prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO.[19]
-
Storage Conditions: Store stock solutions in tightly sealed containers at -20°C or -80°C to minimize degradation and evaporation.[20][21][22] A nitrogen-purged environment can further prevent hydration of DMSO samples.[17]
-
Plate Preparation: For screening, create a series of dilution plates.[19] Quantitative HTS (qHTS) methodologies, which test compounds at multiple concentrations in the primary screen, are highly recommended to reduce false positives and provide richer initial data.[19][23]
-
Handling Precautions: Aldehydes can be reactive. Always handle these compounds in a well-ventilated area and use appropriate personal protective equipment.[21]
Part 2: High-Throughput Screening and Hit Validation
The following workflow outlines a robust process for screening the dichlorobenzyl aldehyde library and validating initial hits.[24][25]
HTS and Hit Validation Workflow
Sources
- 1. curiaglobal.com [curiaglobal.com]
- 2. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms - Oreate AI Blog [oreateai.com]
- 4. High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant protein phosphatases: What do we know about their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 7. fiveable.me [fiveable.me]
- 8. Protein Tyrosine Phosphatases: Structure, Function, and Implication in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Tyrosine Phosphatases: From Housekeeping Enzymes to Master-Regulators of Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein tyrosine phosphatases: mechanisms of catalysis and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Prepare and Maintain Compound Libraries in Drug Discovery – Pharma.Tips [pharma.tips]
- 12. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. worldwidejournals.com [worldwidejournals.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Compound Libraries | High Throughput Screening Laboratory [hts.ku.edu]
- 18. researchgate.net [researchgate.net]
- 19. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. globalresearchchem.com [globalresearchchem.com]
- 22. gmpplastic.com [gmpplastic.com]
- 23. Integrated Approach of Machine Learning and High-Throughput Screening to Identify Chemical Probe Candidates Targeting Aldehyde Dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. Hit Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]
Troubleshooting & Optimization
Preventing oxidation of 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde to carboxylic acid
Case ID: OX-281-BENZ Subject: Prevention and Remediation of Autoxidation in Substituted Benzaldehydes Status: Active Guide Lead Scientist: Dr. A. V. Thorne, Senior Application Scientist
Root Cause Analysis: The Autoxidation Mechanism
The Issue: Users frequently report that 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde (CAS: 194802-96-5) develops a white solid crust or exhibits a drop in purity upon storage. This is a classic case of radical autoxidation , converting the aldehyde functionality into a carboxylic acid (2-[(3,4-Dichlorobenzyl)oxy]benzoic acid).
The Science: Unlike simple hydrolysis, this process is a radical chain reaction initiated by light or trace metals. The aldehyde hydrogen atom is abstracted to form an acyl radical, which reacts with atmospheric oxygen to form a peroxy radical. This highly reactive species abstracts a hydrogen from another aldehyde molecule, propagating the chain and generating perbenzoic acid, which further oxidizes the aldehyde.
Visualization: The Radical Cascade
Figure 1: The self-propagating radical chain mechanism responsible for benzaldehyde degradation.
Prevention Protocols (Storage & Handling)
Prevention is far superior to purification. The following protocols are non-negotiable for maintaining >98% purity.
Standard Operating Procedure (SOP-STG-01)
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Argon (preferred) or Nitrogen | Oxygen is the stoichiometric reagent in autoxidation. Argon is heavier than air, providing a better "blanket" for solid samples. |
| Temperature | -20°C to 4°C | Radical propagation rates follow the Arrhenius equation; lower temperatures exponentially slow the reaction [1]. |
| Container | Amber Glass | UV/Visible light cleaves the C-H bond, initiating the radical cascade. Amber glass blocks <450nm wavelengths. |
| Additives | BHT (0.1%) (Optional) | Butylated hydroxytoluene acts as a radical scavenger, terminating the chain reaction before it degrades the bulk material. |
Expert Insight: Interestingly, the presence of small amounts of benzyl alcohol derivatives can actually inhibit autoxidation by intercepting benzoylperoxy radicals [2].[1][2] However, for high-purity applications, we recommend physical exclusion of oxygen over chemical additives.
Remediation: Purification Workflows
If your material has already oxidized (evident by a shift in melting point or appearance of acidic protons in NMR at ~11-13 ppm), use the following protocols.
Method A: The "Base Wash" (Primary Rescue)
Best for: Removing <10% acid impurity from the aldehyde.
This method exploits the massive pKa difference between the aldehyde (pKa ~14.9) and the benzoic acid impurity (pKa ~4.2) [3].[3][4][5]
-
Dissolve: Dissolve the crude solid in Ethyl Acetate or Dichloromethane (10 mL per gram).
-
Wash: Extract the organic layer twice with 10% aqueous Sodium Carbonate (Na₂CO₃) .
-
Rinse: Wash the organic layer once with brine to remove trapped water/salts.
-
Dry & Concentrate: Dry over anhydrous MgSO₄, filter, and evaporate the solvent.
Method B: Bisulfite Adduct Purification (High Purity)
Best for: Isolating the aldehyde from non-acidic impurities or complex mixtures.
Aldehydes form reversible, water-soluble adducts with sodium bisulfite, allowing all other organic impurities to be washed away [4].
Protocol:
-
Formation: Stir the impure aldehyde with saturated aqueous NaHSO₃ (2-3 equivalents) for 2-12 hours. A white precipitate (the adduct) usually forms.
-
Wash: Filter the solid (or wash the aqueous layer if soluble) with ether/EtOAc to remove non-aldehyde impurities.
-
Regeneration: Treat the adduct with 10% NaOH or saturated NaHCO₃ at room temperature.
-
Caution: Ensure pH > 10 to fully reverse the equilibrium.
-
-
Extraction: Extract the liberated aldehyde into organic solvent (DCM/EtOAc), dry, and concentrate.
Decision Logic: Choosing Your Protocol
Figure 2: Decision tree for selecting the appropriate purification strategy.
Frequently Asked Questions (FAQ)
Q: Can I distill this compound to purify it? A: We advise against distillation for 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde. With a molecular weight of ~281 g/mol and a melting point likely >50°C, the high temperatures required for distillation (even under vacuum) increase the risk of thermal decomposition or accelerated autoxidation. Recrystallization (EtOH/Hexane) or the chemical washes described above are safer.
Q: My sample turned yellow. Is it ruined? A: Not necessarily. Pure benzaldehydes are often colorless, but trace oxidation products (specifically oligomers or quinoid-like structures) can impart a yellow tint. Check the 1H NMR. If the aldehyde peak (~10 ppm) is intact and the acid peak is minor (<5%), a simple recrystallization or filtration through a short silica plug may restore the color.
Q: Does the ether linkage at the ortho position affect stability? A: Yes. The electron-donating alkoxy group at the ortho position enriches the electron density of the aromatic ring. While this stabilizes the ring, it can make the aldehyde carbonyl oxygen slightly more basic, potentially influencing reactivity. However, the primary instability remains the labile aldehydic C-H bond [5].
References
-
BenchChem. (2025).[5] Strategies to Prevent Oxidation of Fatty Aldehydes. Retrieved from
-
Bowry, V. W., & Ingold, K. U. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.[2][11] Nature Communications, 5, 3332.[2] Retrieved from
-
Filo. (2025).[12] Determining the ACTUAL pKa for Benzoic Acid, Phenol, and Benzaldehyde. Retrieved from
-
Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[9][13][14] Organic Process Research & Development, 21(9), 1394–1403.[14] Retrieved from
-
BenchChem. (2025). 3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde Technical Data. Retrieved from
Sources
- 1. interteam.com.ua [interteam.com.ua]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 8. 3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde | 588715-60-0 | Benchchem [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The unattributed pKa for benzoic acid, phenol, and benzaldehyde are 14.92.. [askfilo.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Workup [chem.rochester.edu]
Purification methods for 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: Recrystallization vs Column Chromatography
Welcome to the technical support center for the purification of 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting and troubleshooting the most common purification methods for this compound: recrystallization and column chromatography. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the principles at play, enabling you to make informed decisions and effectively troubleshoot challenges in your own laboratory.
Choosing Your Purification Strategy: A Critical Decision
The choice between recrystallization and column chromatography is not arbitrary; it is dictated by the specific impurity profile of your crude 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, the desired final purity, and the scale of your purification.
Caption: Decision tree for selecting a purification method.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[1] The principle is simple: dissolve your impure compound in a hot solvent and allow it to cool slowly. As the solution cools, the solubility of your desired compound decreases, leading to the formation of pure crystals while the impurities remain in the solution.[1]
Recrystallization Troubleshooting and FAQs
Q1: My compound is not crystallizing, even after cooling in an ice bath. What's wrong?
A1: This is a common issue often caused by one of two things: supersaturation or using too much solvent.[2][3]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it theoretically should at that temperature. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod just below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[2][3]
-
Add a "seed crystal" of pure 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, if available. This provides a template for further crystal formation.[2]
-
-
Excess Solvent: If you've used too much solvent, the concentration of your compound may be too low to crystallize even at low temperatures.[2][3][4]
Q2: My yield after recrystallization is very low. How can I improve it?
A2: A low yield can be frustrating, but it's often preventable. Here are the likely culprits:
-
Too much solvent: As mentioned above, excess solvent will keep a significant portion of your product in the mother liquor.[2][4]
-
Premature crystallization: If the solution cools too quickly, especially during a hot filtration step, you can lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete transfer: Be meticulous when transferring your crystals to the filter funnel.
-
Excessive washing: While washing the crystals is necessary to remove residual impurities, using too much cold solvent can redissolve some of your product.[2] Use a minimal amount of ice-cold solvent for washing.
Q3: The recrystallized product is oily or forms an emulsion. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound or if there are significant impurities present.[3]
-
To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3] Slow cooling is crucial for forming well-defined crystals.[5]
Experimental Protocol: Recrystallization of 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
Solvent Selection: The ideal solvent is one in which 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[6][7] Based on the structure (an aromatic aldehyde with ether linkage), good starting points for solvent screening are ethanol, isopropanol, or a mixed solvent system like hexane/ethyl acetate.[8]
Procedure:
-
Dissolution: Place the crude 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[9]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Column Chromatography: Separation by Adsorption
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (solvent) is passed through the column.[11][12] More polar compounds will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel through the column more quickly.[12]
Column Chromatography Troubleshooting and FAQs
Q1: My compounds are streaking on the column. What causes this and how can I fix it?
A1: Streaking, or tailing, is a common issue that leads to poor separation.[13] The primary causes are:
-
Overloading the column: Applying too much sample for the amount of stationary phase is a frequent mistake.[13] A general rule of thumb is to use a 20-50 fold excess by weight of silica gel to your crude sample.[12]
-
Poorly packed column: Air bubbles or channels in the silica gel will disrupt the solvent flow and lead to uneven bands.
-
Strong interactions with the stationary phase: Highly polar functional groups in your compound can interact too strongly with the acidic silica gel. Adding a small amount (0.1-1%) of a modifier like triethylamine to your eluent can help to mitigate this for basic compounds.[13]
Q2: I'm not getting any product off the column. Where did it go?
A2: This can be alarming, but there are several possible explanations:
-
Compound is too polar: Your chosen eluent may not be polar enough to move your compound down the column. Gradually increase the polarity of your mobile phase. For very polar compounds, a reverse-phase column might be a better option.[14]
-
Compound decomposed on the silica: Some compounds are unstable on the acidic surface of silica gel.[14] You can test for this by spotting your compound on a TLC plate and letting it sit for an hour before developing. If a new spot appears, your compound is likely decomposing. Using a less acidic stationary phase like alumina may be a solution.[14]
-
Fractions are too dilute: Your compound may have eluted, but at a concentration too low to be detected by TLC. Try concentrating your fractions before spotting.[14]
Q3: The separation between my desired product and an impurity is poor. How can I improve the resolution?
A3: Improving resolution requires optimizing several parameters:
-
Solvent System: The choice of eluent is critical. Use TLC to screen different solvent systems to find one that gives a good separation (a ΔRf of at least 0.2). Aim for an Rf of 0.25-0.35 for your target compound.[15]
-
Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide one.[12]
-
Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can improve separation.[16]
Experimental Protocol: Column Chromatography of 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
Preliminary Analysis (TLC): Before running a column, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC).[11][15] A good starting mobile phase for a compound of this polarity would be a mixture of n-hexane and ethyl acetate.
Caption: Workflow for column chromatography purification.
Procedure:
-
Column Preparation: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.[16] Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.
-
Elution: Begin eluting with the optimized mobile phase, collecting fractions in test tubes or vials.[16] If necessary, you can gradually increase the polarity of the eluent (gradient elution) to elute more strongly adsorbed compounds.[16]
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Comparative Summary
| Feature | Recrystallization | Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Best For | Crystalline solids with impurities of different solubility | Complex mixtures, oily products, or when impurities have similar polarity |
| Scale | Easily scalable to large quantities | Can be scaled, but becomes more resource-intensive |
| Solvent Usage | Generally lower | Can be high, especially for large columns |
| Time | Can be faster for simple purifications | Often more time-consuming |
| Purity | Can achieve very high purity | High purity achievable with good optimization |
References
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
What causes streaking in silica gel column chromatography? : r/chemhelp - Reddit. (2019, March 14). Retrieved from [Link]
-
Recrystallization. --->. (n.d.). Retrieved from [Link]
-
TLC troubleshooting | - ChemBAM. (n.d.). Retrieved from [Link]
-
troubleshooting column chromatography : r/chemistry - Reddit. (2022, February 22). Retrieved from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
-
-
Recrystallisation and Yield : r/chemistry - Reddit. (2024, March 12). Retrieved from [Link]
-
Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]
-
Column Chromatography - Magritek. (n.d.). Retrieved from [Link]
-
Column Chromatography. (n.d.). Retrieved from [Link]
-
Column chromatography. (n.d.). Retrieved from [Link]
-
Supporting Information for Angew. Chem. Int. Ed. 200461036 © Wiley-VCH 2004. (n.d.). Retrieved from [Link]
-
Lab Procedure: Recrystallization - LabXchange. (n.d.). Retrieved from [Link]
-
recrystallization.pdf. (n.d.). Retrieved from [Link]
-
Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
Sources
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- 2. people.chem.umass.edu [people.chem.umass.edu]
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- 16. bhavanscollegedakor.org [bhavanscollegedakor.org]
Validation & Comparative
High-Resolution FTIR Analysis of Carbonyl Stretch in 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
Executive Summary: The Critical Quality Attribute
In the synthesis of 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde (CAS 194802-96-5), the carbonyl (
This guide compares the spectral performance of the target product against its precursor (Salicylaldehyde) and evaluates the two primary acquisition methodologies: Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) .
Key Takeaway: The successful O-alkylation of salicylaldehyde is quantitatively validated by a distinct hypsochromic shift (blue shift) of the carbonyl stretch from
Mechanistic Foundation: The "Blue Shift" Phenomenon
To interpret the FTIR data correctly, one must understand the causality of the spectral shift.
-
Precursor (Salicylaldehyde): The carbonyl oxygen accepts a strong intramolecular hydrogen bond from the ortho-hydroxyl group.[1] This interaction weakens the
bond character, lengthening the bond and lowering the force constant ( ). Consequently, the vibrational frequency ( ) drops to the 1660–1670 cm⁻¹ range. -
Target Product: The alkylation of the phenolic oxygen with the 3,4-dichlorobenzyl group eliminates the hydrogen donor. The carbonyl group reverts to a "free" aromatic aldehyde state (conjugated only with the benzene ring). The force constant increases, shifting the peak to higher wavenumbers (1680–1700 cm⁻¹ ).
Visualization: Synthesis & Spectral Logic
The following diagram maps the synthesis pathway to the observable spectral changes.
Figure 1: Mechanistic pathway showing the correlation between O-alkylation, hydrogen bond disruption, and the resulting carbonyl frequency shift.[1]
Comparative Analysis: Methodologies & Spectral Profiles
This section objectively compares the two critical aspects of analysis: the Sampling Technique (how you measure) and the Spectral Profile (what you measure).
A. Methodology Comparison: ATR vs. KBr
For this specific solid aldehyde, the choice of technique impacts resolution and workflow efficiency.[1]
| Feature | ATR (Diamond/ZnSe) | Transmission (KBr Pellet) | Verdict for Drug Dev |
| Principle | Surface Reflectance (Evanescent wave) | Bulk Transmission | ATR for routine QC.[1] |
| Sample Prep | None (Direct contact) | Grinding/Pressing (1-2% in KBr) | ATR eliminates grinding errors.[1] |
| Pathlength | Dependent on wavelength ( | Fixed by pellet thickness | KBr is better for quantitative Beer's Law work.[1] |
| Peak Shift | Peaks may appear 2–5 cm⁻¹ lower due to penetration depth.[1] | True frequency values. | KBr is the "Gold Standard" for publication.[1][2] |
| Reproducibility | High (Pressure clamp control) | Variable (Hygroscopic KBr issues) | ATR is superior for batch-to-batch comparison.[1] |
Expert Insight: While KBr provides higher resolution for resolving the aromatic overtone region (1600–2000 cm⁻¹), ATR is recommended for routine synthesis verification of this compound due to the risk of KBr absorbing moisture, which can broaden the critical carbonyl band and mimic the OH signal of the unreacted precursor.
B. Spectral Profile Comparison: Precursor vs. Product
The table below defines the "Pass/Fail" criteria for the reaction product.
| Functional Group | Salicylaldehyde (Precursor) | Target Product | Delta ( |
| Carbonyl ( | +30 cm⁻¹ (Primary Indicator) | ||
| Hydroxyl ( | Absent | Disappearance confirms full conversion.[1] | |
| Ether ( | N/A | Appearance of aryl alkyl ether stretch.[1] | |
| Aldehyde ( | Minimal shift, but distinct doublet remains.[1] |
Experimental Protocols
These protocols are designed to be self-validating . If the system suitability check fails, do not proceed to sample analysis.[1]
Protocol A: High-Throughput ATR Analysis (Recommended)
Equipment: FTIR Spectrometer with Diamond ATR Accessory.[1]
-
System Suitability:
-
Sample Loading:
-
Place
of 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde on the crystal center.[1] -
Apply high pressure using the anvil (essential for solid aldehydes to ensure optical contact).
-
-
Acquisition:
-
Resolution:
.[1] -
Scans: 32 (minimum).
-
Correction: Apply "ATR Correction" algorithm in software to normalize peak intensities for library matching.
-
-
Data Analysis:
Protocol B: KBr Pellet (Referee Method)
Use Case: When resolving subtle splitting or for publication-grade spectra.[1]
-
Preparation:
-
Pressing:
-
Acquisition:
Decision Matrix: Troubleshooting the Spectrum
Use this logic flow to troubleshoot unexpected results during analysis.
Figure 2: Logic flow for spectral interpretation and quality control decision-making.
References
-
Sigma-Aldrich. Product Specification: 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde (CAS 194802-96-5).[1] Retrieved from [1]
-
LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones. (2024).[1][5][8] Explains the conjugation and hydrogen bonding effects on carbonyl shifts. Retrieved from [1]
-
Kintek Solution. Difference Between KBr and ATR in FTIR. (2024).[1][5][8] Comparison of sampling methodologies. Retrieved from
-
PubChem. Compound Summary: 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde.[1] National Library of Medicine.[1] Retrieved from
-
Indian Academy of Sciences. Overtone spectroscopy of salicylaldehyde.[1] (Discusses the intramolecular H-bond frequency lowering). Retrieved from
Sources
- 1. 2,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 13404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kinteksolution.com [kinteksolution.com]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. azom.com [azom.com]
- 8. 2,3-Dichlorobenzaldehyde | C7H4Cl2O | CID 35745 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC Retention Time Comparison: Substituted Benzaldehyde Isomers
Executive Summary
In pharmaceutical synthesis and impurity profiling, "benzaldehyde isomers" typically refers to positional isomers of substituted benzaldehydes (e.g., nitrobenzaldehydes, hydroxybenzaldehydes, or tolualdehydes). The parent molecule, benzaldehyde (
This guide objectively compares the HPLC retention behaviors of the two most industrially relevant classes: Nitrobenzaldehydes and Hydroxybenzaldehydes . We analyze the mechanistic drivers of separation—specifically the "Ortho Effect" (intramolecular hydrogen bonding)—and provide validated protocols to achieve baseline resolution.
Mechanistic Insight: The Physics of Separation
To develop a robust method, one must understand why these isomers separate. The separation on Reversed-Phase (RP) HPLC is governed by the Hydrophobic Subtraction Model, but for these isomers, effective polarity is the deciding factor.
The "Ortho Effect" and Intramolecular Hydrogen Bonding
The elution order of ortho (
-
Para-Isomers (
): The functional groups are on opposite sides of the ring (1,4-position). Both the aldehyde carbonyl and the substituent (e.g., -OH or -NO2) are fully exposed to the aqueous mobile phase. This maximizes solvation, increasing apparent polarity and typically reducing retention time ( ). -
Ortho-Isomers (
): The substituent is adjacent to the aldehyde (1,2-position).-
Hydroxybenzaldehydes: The -OH group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This "locks" the polar protons, preventing them from interacting with water. The molecule effectively presents a hydrophobic "shield" to the column, significantly increasing retention on C18 phases.
-
Nitrobenzaldehydes:[1][2] Steric hindrance and dipole vector cancellation often make the ortho isomer elute last, though the effect is less pronounced than in hydroxy- analogs.
-
Visualization: Solvation vs. Shielding Mechanism
The following diagram illustrates the competing forces driving the separation of hydroxybenzaldehyde isomers.
Caption: Mechanistic difference between p- and o- isomers. The ortho-isomer's intramolecular bonding reduces aqueous solubility, increasing affinity for the non-polar C18 phase.
Experimental Protocols & Data Comparison
Case Study A: Nitrobenzaldehyde Isomers
Application: Analysis of impurities in the synthesis of dihydropyridine calcium channel blockers. Challenge: Separating the meta isomer (often the active intermediate) from ortho and para impurities.
Protocol 1: Mixed-Mode Separation (High Selectivity)
This protocol utilizes a specialized stationary phase to enhance
-
Column: C18 / PFP (Pentafluorophenyl) mixed-mode or Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.05 mol/L
(adjusted to pH 7.5 with phosphoric acid). -
Solvent B: Methanol.
-
Ratio: A:B = 80:20 (Isocratic).
-
-
Detection: UV @ 240 nm.
-
Temperature: 40°C.
Experimental Retention Data (Relative):
| Isomer | Retention Time ( | Separation Factor ( | Elution Order |
| m-Nitrobenzaldehyde | 2.89 min | - | 1 (First) |
| Benzaldehyde (Ref) | 2.99 min | 1.03 | 2 |
| p-Nitrobenzaldehyde | 3.03 min | 1.01 (vs Ref) | 3 |
| o-Nitrobenzaldehyde | 3.11 min | 1.03 (vs Para) | 4 (Last) |
Data Source: Validated against mixed-mode separation protocols [1]. Note the tight elution window requiring high-efficiency columns.
Case Study B: Hydroxybenzaldehyde Isomers
Application: Lignin degradation analysis and pharmaceutical precursors. Challenge: The ortho isomer (Salicylaldehyde) behaves significantly differently due to the phenol-carbonyl interaction.
Protocol 2: Standard Reversed-Phase (C18)
-
Column: High-purity Endcapped C18 (e.g., Zorbax Eclipse Plus or equivalent), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
Detection: UV @ 280 nm (Phenol absorption).
Performance Comparison:
| Isomer | Predicted Elution Order | Mechanism |
| p-Hydroxybenzaldehyde | First | High polarity; -OH fully solvated by water. |
| m-Hydroxybenzaldehyde | Second | Intermediate polarity; no intramolecular effects. |
| o-Hydroxybenzaldehyde | Last | "Ortho Effect" : Intramolecular H-bond reduces polarity, acting like a non-polar hydrocarbon. |
Note: On a standard C18 column, the gap between Para and Ortho is usually significant (several minutes), making this separation easier than the nitro- analogs.
Method Development Workflow
Use this logic flow to select the correct column and conditions for your specific benzaldehyde derivative.
Caption: Decision tree for selecting column chemistry based on substituent properties.
Troubleshooting & Optimization
-
Peak Tailing: Substituted benzaldehydes (especially amino- or hydroxy-) can interact with residual silanols on the silica support.
-
Solution: Use "Endcapped" or "Base-Deactivated" columns. Add 10-20 mM Ammonium Acetate if pH allows.
-
-
Co-elution of Meta/Para Nitrobenzaldehyde: These are structurally very similar.
-
Solution: Lower the temperature to 25°C. While higher temperatures improve peak shape, they often reduce selectivity (
) between isomers. Alternatively, use a Pentafluorophenyl (PFP) column which discriminates based on electron density distribution.
-
References
-
Google Patents. Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography (CN109738536B). Retrieved from
-
Royal Society of Chemistry. Simultaneous Determination of β-methyl-β-nitrostyrene and Its Related Substances.[4] Analytical Methods.[1][3][4][5][6][7][8][9][10][11][12] Retrieved from
-
SIELC Technologies. Separation of 4-Chlorobenzaldehyde on Newcrom R1 HPLC column. Retrieved from
-
BenchChem. A Comparative Guide to HPLC Methods for the Separation of Chloro-2-Naphthol Isomers. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Separation of 4-Chlorobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. nacalai.com [nacalai.com]
- 8. lcms.cz [lcms.cz]
- 9. Separation of p-Hydroxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mechanism of Separation of Components by HPLC | Pharmaguideline [pharmaguideline.com]
- 12. conquerscientific.com [conquerscientific.com]
Technical Comparison Guide: Crystallographic Profiling of Substituted Benzaldehydes
Executive Summary
Substituted benzaldehydes serve as foundational pharmacophores in medicinal chemistry, acting as precursors for Schiff bases, chalcones, and heterocyclic drug candidates. Their solid-state behavior—specifically polymorphism, hydrogen bonding networks, and
This guide objectively compares the three primary structural elucidation methodologies: Single Crystal X-Ray Diffraction (SCXRD) , Powder X-Ray Diffraction (PXRD) , and Density Functional Theory (DFT) . It provides experimental protocols and comparative crystallographic data to assist researchers in selecting the optimal characterization pathway for substituted benzaldehyde derivatives.[1]
Methodology Comparison: SCXRD vs. PXRD vs. DFT
In the characterization of crystalline organic intermediates, no single technique provides a complete picture. The following analysis contrasts the operational utility of each method.
Comparative Matrix
| Feature | SCXRD (Gold Standard) | PXRD (Bulk Analysis) | DFT (Computational) |
| Primary Output | 3D atomic coordinates, bond lengths/angles, absolute configuration. | Phase purity, crystallinity, polymorph identification. | Energy minimization, theoretical bond strength, molecular orbitals. |
| Sample Requirement | High-quality single crystal ( | Polycrystalline powder ( | Molecular structure file (.cif, .xyz). |
| Resolution | Atomic level ( | Bulk lattice parameters. | N/A (Theoretical). |
| Limitation | Time-intensive crystal growth; fails for amorphous solids. | Cannot easily solve unknown complex structures ab initio. | Depends on basis set accuracy; ignores lattice solvent effects often. |
| Best For | De novo structure determination and stereochemistry. | Quality Control (QC) and detecting polymorph mixtures. | Validating experimental geometry and interaction energies. |
Decision Framework
The following logic flow illustrates the optimal selection process for characterizing new benzaldehyde derivatives.
Figure 1: Decision matrix for structural characterization of crystalline organic intermediates.
Comparative Crystallographic Data Analysis
The substitution pattern (ortho, meta, para) on the benzaldehyde ring drastically alters the crystal packing forces.
Case Study: Ortho- vs. Para-Substitution
-
Ortho-substitution (e.g., 2-hydroxybenzaldehyde): Often favors intramolecular hydrogen bonding (e.g., O-H...O=C), creating a planar, "closed" conformation. This reduces the potential for intermolecular networking, often leading to lower melting points and different solubility profiles.
-
Para-substitution (e.g., 4-phenylbenzaldehyde): Sterically allows for extensive intermolecular hydrogen bonding (e.g., C-H...O dimers). These derivatives typically form centrosymmetric dimers or infinite chains, resulting in higher lattice energy and stability.
Experimental Data Summary
The table below aggregates crystallographic parameters from specific substituted benzaldehyde studies [1][2][3].
| Compound | Substitution | Space Group | Crystal System | Key Interaction Motif | Ref |
| 2-Methylbenzaldehyde deriv. | Ortho | Monoclinic | [1] | ||
| 3-Methoxy-4-(prop-2-ynyloxy) | Meta/Para | Monoclinic | C-H...O and C-H... | [2] | |
| 4-Phenylbenzaldehyde | Para | Triclinic | Centrosymmetric dimers linked by C-H...O bonds ( | [3] | |
| 2-((4-morpholino...)oxy) | Ortho | Triclinic | Intramolecular H-bond stabilizes the ether linkage. | [4] |
Technical Insight:
In para-substituted derivatives like 4-phenylbenzaldehyde, the aldehyde proton is acidic enough to act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, forming a dimer with a bond energy of
Experimental Protocols
To ensure reproducibility and valid crystallographic data, the following protocols must be adhered to.
Protocol A: Single Crystal Growth (Slow Evaporation)
Objective: Obtain crystals suitable for SCXRD (
-
Solvent Selection: Prepare saturated solutions of the benzaldehyde derivative in three separate vials using:
-
Vial A: Ethanol (Polar protic)
-
Vial B: Dichloromethane/Hexane (1:1) (Polar aprotic/Non-polar)
-
Vial C: Acetone (Polar aprotic)
-
-
Dissolution: Gently heat vials to
to ensure complete dissolution. Filter through a 0.45 m PTFE syringe filter to remove dust nucleation sites. -
Nucleation: Cover vials with Parafilm and pierce 3-5 small holes to control evaporation rate.
-
Incubation: Store in a vibration-free environment at
.-
Note: If crystallization is too rapid (yielding microcrystals), place the vial inside a larger jar containing a less volatile anti-solvent (Vapor Diffusion method).
-
-
Harvesting: Isolate crystals using a nylon loop and immediately immerse in Paratone-N oil for mounting.
Protocol B: Structure Solution Workflow
Objective: Solve the phase problem and refine the structure to
Figure 2: Standard crystallographic data processing workflow.
Step-by-Step Refinement:
-
Indexing: Determine unit cell parameters from low-angle reflections.
-
Integration: Integrate intensities and apply absorption corrections (multi-scan or face-indexed).
-
Phasing: Use SHELXT (Intrinsic Phasing) to locate heavy atoms (O, N, Cl, Br).
-
Refinement: Use SHELXL (Full-matrix least-squares on
).-
Anisotropic Refinement: Apply to all non-hydrogen atoms.
-
Hydrogen Placement: Constrain H-atoms on aromatic rings using a riding model (AFIX 43) with
. -
Aldehyde Proton: Locate the aldehyde H-atom in the difference Fourier map if data quality permits; otherwise, calculate its position.
-
References
-
AIP Publishing. Ab-initio crystal structure determination of 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde Using Laboratory X-ray Powder Diffraction Data. Retrieved from [Link]
-
RSC Publishing. C–H...O Hydrogen bonding in 4-phenyl-benzaldehyde: A comprehensive crystallographic, spectroscopic and computational study. Retrieved from [Link]
-
MDPI. (2025). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Retrieved from [Link]
Sources
Safety Operating Guide
2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde proper disposal procedures
Operational Guide: Safe Disposal of 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
Executive Chemical Assessment
Compound: 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde Chemical Class: Halogenated Aromatic Aldehyde / Benzyl Ether Primary Hazards: Skin/Eye Corrosion (Category 1B/1), Aquatic Toxicity (Chronic Category 2), Potential Sensitizer.[1]
The "Why" Behind the Protocol: As a halogenated organic compound, this substance presents two distinct challenges for disposal that differentiate it from standard organic waste:
-
Halogen Content (Cl): Upon incineration, the chlorine atoms release hydrogen chloride (HCl) gas. This necessitates disposal in facilities equipped with specific acid-gas scrubbers. Mixing this with non-halogenated solvents (like Acetone or Ethanol) contaminates the entire stream, exponentially increasing disposal costs.[1]
-
Aldehyde Reactivity: The aldehyde functional group (-CHO) is susceptible to autoxidation, forming the corresponding carboxylic acid (2-[(3,4-dichlorobenzyl)oxy]benzoic acid).[1] While not explosive, this acidity can degrade incompatible waste containers over time.[1]
Disposal Decision Matrix
This logic flow ensures compliance with RCRA (USA) and hazardous waste regulations by segregating streams at the source.
Figure 1: Decision logic for segregating halogenated waste to prevent cross-contamination of cheaper waste streams.
Operational Protocols
A. Solid Waste Disposal (Pure Compound)
Do not dissolve solid waste in solvent to dispose of it. This increases waste volume and cost.[1]
-
PPE Requirements: Nitrile gloves (double-gloved recommended due to corrosivity), safety goggles, and lab coat.[1] Use a fume hood to prevent inhalation of dust.
-
Containerization:
-
Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Alternatively, double-bag the solid in thick polyethylene bags (minimum 4 mil) and seal with tape.[1]
-
-
Labeling:
-
Storage: Store in the Solid Waste satellite accumulation area until pickup.
B. Liquid Waste Disposal (Solutions)
Crucial Rule: If the compound is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate) at >1-2%, the ENTIRE mixture must be treated as Halogenated Waste.[1]
-
Select the Correct Carboy:
-
Stream A (Halogenated): Use for solutions in Dichloromethane (DCM), Chloroform, or high concentrations of the target compound.[1]
-
Stream B (Non-Halogenated): Only permissible if the compound is present in trace amounts (<1%) in solvents like Methanol or Acetone.
-
-
Compatibility Check: Ensure the carboy material is compatible. Avoid PVC containers for long-term storage of benzaldehyde derivatives.
-
Venting: Use a safety cap with a pressure-relief valve if available, as oxidation of aldehydes can consume oxygen or generate minor heat, though pressure buildup is less of a risk than with peroxides.[1]
C. Container Compatibility Data
Aldehydes can soften certain plastics. Use this table to select storage vessels.
| Material | Compatibility | Notes |
| Glass (Borosilicate) | Excellent | Preferred for long-term storage of liquid waste. |
| HDPE (High-Density Polyethylene) | Good | Standard white waste carboys. Acceptable for <6 months. |
| Teflon (PTFE/FEP) | Excellent | Best for liners and seals. |
| PVC (Polyvinyl Chloride) | Poor | Do NOT use. Benzaldehydes can plasticize/degrade PVC. |
| Stainless Steel (304/316) | Fair/Poor | Avoid.[3] Acidic oxidation byproducts may cause pitting. |
Emergency Spill Response
Scenario: 5g of solid powder spilled on the benchtop.
-
Isolate: Alert nearby personnel. Mark the area.
-
PPE Upgrade: Ensure you are wearing safety glasses and nitrile gloves. If dust is airborne, use an N95 or half-mask respirator.[1]
-
Dry Cleanup (Preferred):
-
Do NOT use water initially (this spreads the chemical and creates hazardous liquid waste).
-
Cover the spill with a dry absorbent (Vermiculite or sand) to suppress dust.
-
Sweep carefully into a dustpan or scoop.
-
-
Decontamination:
-
Disposal: Place all contaminated absorbents, gloves, and paper towels into the Solid Hazardous Waste bag.
Regulatory Framework (Reference)
-
USA (RCRA): While not a "U-Listed" waste by specific name, it is regulated under 40 CFR 261.3 as a characteristic hazardous waste (due to toxicity/reactivity) or process waste.[1] It usually falls under state-specific codes for "Halogenated Organic Solids."
-
EU (REACH): Classified as Aquatic Chronic 2 (H411) . It is illegal to discharge this into municipal sewage systems under the Water Framework Directive.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link]]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
